Trimethylhydroquinone
Overview
Description
Synthesis Analysis
TMHQ synthesis involves multiple routes starting from different precursors. The synthesis from p-xylene, for example, encompasses formylation followed by nitration or chloromethylation steps, leading to appreciable yields of TMHQ (Sato, Fujima, & Yamada, 1968). Another route is the electrochemical oxidation of mesitylene, presenting a novel method with potential advantages in efficiency and environmental impact (Oberrauch & Eberson, 1986). These processes highlight the versatility and adaptability of TMHQ synthesis methods.
Molecular Structure Analysis
The molecular structure of TMHQ is pivotal for its reactivity and properties. Research has shown that its structural analogs and derivatives play a crucial role in its chemical behavior and potential applications. For instance, trimethyl-p-benzoquinone serves as an excellent model for studying the structural and thermochemical properties of TMHQ and its derivatives, demonstrating the importance of molecular structure in understanding its chemical profile (Wise, Grafton, & Wheeler, 1997).
Chemical Reactions and Properties
TMHQ's chemical reactivity and properties are influenced by its molecular structure. It participates in various chemical reactions, including oxidation processes and reactions with different catalysts, to produce derivatives with significant antioxidant properties. The synthesis of TMHQ derivatives as anti-allergic agents with anti-oxidative actions is a prime example of its chemical versatility (Kawasaki et al., 1999).
Physical Properties Analysis
TMHQ's physical properties, such as melting point, boiling point, and solubility, are crucial for its handling and application in various industrial processes. The process for green synthesis of TMHQ highlights the impact of reaction conditions on its yield and purity, showcasing the importance of understanding its physical properties for optimization of synthesis methods (Li-min, 2012).
Chemical Properties Analysis
The chemical properties of TMHQ, including its reactivity towards different reagents, its role as a precursor for various chemical syntheses, and its antioxidant properties, are foundational to its widespread use in the chemical industry. The development of novel synthesis methods of TMHQ demonstrates ongoing research aimed at improving its production efficiency and environmental sustainability (Jianhua, 2006).
Scientific Research Applications
Vitamin E Synthesis :
- TMHQ is an intermediate in the production of vitamin E, which plays a crucial role in protecting lipid membranes from oxidation and influences blood coagulation and reproductive functions. Its absence can lead to muscle dystrophy, and it is used in treating cardiovascular diseases and inflammatory conditions. Natural sources include vegetable oils and wheat seeds (Chernikova, Baranova, Azizov, & Afanas’ev, 1988).
Antioxidant Research and Therapeutics :
- HX-1171, a derivative of TMHQ, has shown potential as an antioxidant with therapeutic applications for hepatic fibrosis. It exhibits minimal absorption and a pharmacokinetic profile consistent with once-a-day dosing (Kim et al., 2015).
Anti-Allergic and Anti-Inflammatory Agents :
- A series of TMHQ derivatives synthesized for their anti-lipid peroxidation activity exhibited potential as anti-allergic agents with anti-oxidative actions. One derivative in particular showed significant inhibition of lipid peroxidation, 5-lipoxygenase, and passive cutaneous anaphylaxis reaction in rats (Kawasaki et al., 1999).
Chemoprevention in Carcinogenesis :
- TMHQ and its derivatives, like 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), have been studied for their chemopreventive effects against colon and prostate carcinogenesis. HTHQ showed potential in reducing the multiplicity of colon adenocarcinomas and duodenal adenocarcinomas induced by carcinogens in rats (Futakuchi et al., 2002).
Antimicrobial Applications :
- Research has shown that TMHQ, along with vitamins K3 and menadione sodium bisulfite, exhibited significant anti-methicillin-resistant Staphylococcus aureus (MRSA) activity (Yuan, Zhu, Li, Zhang, & Cao, 2014).
Synthetic Methodologies :
- Various studies have explored the synthesis of TMHQ from different starting materials, highlighting the chemical processes and methodologies involved in its production (Sato, Fujima, & Yamada, 1968).
Safety And Hazards
TMHQ can cause serious eye damage, skin irritation, and may cause an allergic skin reaction . It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept away from sources of ignition .
Future Directions
The global TMHQ market size reached US$ 1,041.3 Million in 2023 and is expected to reach US$ 1,389.6 Million by 2032 . The growing demand for vitamin E, increasing production of health supplements, and the rising addition of vitamin E in different food products represent some of the key factors driving the market .
properties
IUPAC Name |
2,3,5-trimethylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFZRCJENRSRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052446 | |
Record name | 2,3,5-Trimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 2,3,5-Trimethylhydroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21780 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000204 [mmHg] | |
Record name | 2,3,5-Trimethylhydroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21780 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylhydroquinone | |
CAS RN |
700-13-0 | |
Record name | Trimethylhydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trimethylquinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediol, 2,3,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,5-Trimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSY6340N4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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